3-(1-Oxo-1lambda~5~-pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy, cleaner reaction profiles, and catalyst recovery, are often employed to improve the selectivity, purity, and yield of the product .
Chemical Reactions Analysis
Types of Reactions
3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory effects.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The presence of the thiazolidine ring enhances its binding affinity to biological targets, making it a potent candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one: This compound shares the thiazolidine ring but lacks the pyridine moiety.
2-methylidene-1,3-thiazolidin-4-one: A derivative that is structurally similar but has different functional groups.
Uniqueness
3-(1-oxidopyridin-6-yl)thiazolidine-4-carboxylic acid is unique due to the presence of both the thiazolidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its pharmacological potential and makes it a valuable compound for various applications .
Properties
CAS No. |
70665-28-0 |
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Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
3-(1-oxidopyridin-1-ium-2-yl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3S/c12-9(13)7-5-15-6-10(7)8-3-1-2-4-11(8)14/h1-4,7H,5-6H2,(H,12,13) |
InChI Key |
VGXHVSIBZYZUIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CS1)C2=CC=CC=[N+]2[O-])C(=O)O |
Origin of Product |
United States |
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